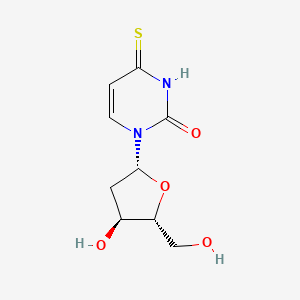

4-Thio-2'-deoxyuridine

Descripción general

Descripción

La 4-Tiodesoxiuridina es un análogo de nucleósido modificado de la desoxiuridina, donde el átomo de oxígeno en la posición 4 del anillo de uracilo es reemplazado por un átomo de azufre

Aplicaciones Científicas De Investigación

La 4-Tiodesoxiuridina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de nucleósidos y nucleótidos modificados.

Biología: Incorporada al ADN para estudiar interacciones ADN-proteína y respuestas al daño del ADN.

Industria: Utilizada en el desarrollo de nuevos agentes terapéuticos y herramientas de diagnóstico.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de la 4-Tiodesoxiuridina normalmente implica los siguientes pasos:

Acetilación de la Uridina: Los grupos hidroxilo de la uridina se acetilan para protegerlos durante las reacciones subsecuentes.

Transformación del Grupo 4-oxo al Grupo 4-tio: Esto se logra utilizando el reactivo de Lawesson, que convierte selectivamente el grupo 4-oxo a un grupo 4-tio.

Desacetilación: Los grupos acetilo se eliminan utilizando amoníaco en metanol, produciendo el nucleósido libre de 4-Tiodesoxiuridina.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para la 4-Tiodesoxiuridina no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, usar reactivos de calidad industrial y emplear reactores a gran escala para asegurar una producción eficiente.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 4-Tiodesoxiuridina sufre varias reacciones químicas, incluyendo:

Reacciones de Sustitución: El átomo de azufre en la 4-Tiodesoxiuridina puede participar en reacciones de sustitución, donde puede ser reemplazado por otros grupos funcionales.

Reacciones de Oxidación y Reducción: El átomo de azufre puede oxidarse para formar sulfoxidos o sulfonas, y también puede sufrir reacciones de reducción.

Reacciones Fotoquímicas: La 4-Tiodesoxiuridina puede ser activada por luz ultravioleta, lo que lleva a la formación de especies reactivas que pueden inducir daño al ADN.

Reactivos y Condiciones Comunes

Reactivo de Lawesson: Se utiliza para la transformación del grupo 4-oxo al grupo 4-tio.

Amoníaco en Metanol: Se utiliza para la desacetilación para obtener el nucleósido libre.

Luz Ultravioleta: Se utiliza para la activación fotoquímica de la 4-Tiodesoxiuridina.

Principales Productos Formados

Sulfoxidos y Sulfonas: Formados a través de reacciones de oxidación.

Tioúridinas Sustituidas: Formadas a través de reacciones de sustitución.

Mecanismo De Acción

El mecanismo de acción de la 4-Tiodesoxiuridina implica su incorporación al ADN, donde reemplaza al nucleósido natural desoxiuridina. Tras la activación por luz ultravioleta, la 4-Tiodesoxiuridina genera especies reactivas que inducen daño al ADN, incluyendo roturas de la cadena de ADN y enlaces cruzados. Esto lleva a la inhibición de la replicación y transcripción del ADN, lo que finalmente provoca la muerte celular .

Comparación Con Compuestos Similares

Compuestos Similares

4-Tiouridina: Similar a la 4-Tiodesoxiuridina pero con un azúcar ribosa en lugar de desoxirribosa.

5-Yodo-4-tiodesoxiuridina: Un derivado halogenado de la 4-Tiodesoxiuridina con citotoxicidad mejorada tras la activación por luz ultravioleta.

5-Bromo-4-tiodesoxiuridina: Otro derivado halogenado con propiedades similares a la 5-Yodo-4-tiodesoxiuridina.

Unicidad

La 4-Tiodesoxiuridina es única debido a su capacidad de ser activada selectivamente por luz ultravioleta, lo que la convierte en una herramienta valiosa para estudiar los mecanismos de daño y reparación del ADN. Su incorporación al ADN y posterior activación permiten la inducción dirigida de lesiones en el ADN, lo que es ventajoso para aplicaciones de investigación y terapéuticas .

Propiedades

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(16)10-9(11)14/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNDUXLWAVSUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=S)NC2=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971199 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-sulfanylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-20-1 | |

| Record name | 4-Thiodeoxyuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-sulfanylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

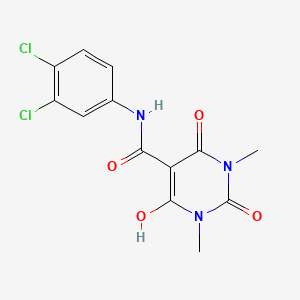

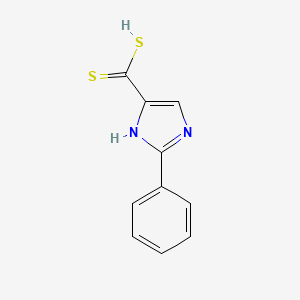

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.